Cesium tungstate

Description

Structure

2D Structure

Properties

CAS No. |

52350-17-1 |

|---|---|

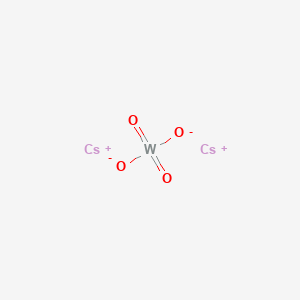

Molecular Formula |

CsOW |

Molecular Weight |

332.74 g/mol |

IUPAC Name |

dicesium;dioxido(dioxo)tungsten |

InChI |

InChI=1S/Cs.O.W |

InChI Key |

ZOQFQCPEFAOSCA-UHFFFAOYSA-N |

SMILES |

[O-][W](=O)(=O)[O-].[Cs+].[Cs+] |

Canonical SMILES |

O=[W].[Cs] |

Other CAS No. |

52350-17-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

High-Temperature Solid-State Reaction Method

This is one of the most classical and widely used methods for preparing cesium tungstate powders, especially bulk polycrystalline materials.

Tungsten-containing raw materials such as tungstic acid (H2WO4), ammonium metatungstate, or tungsten oxides are weighed stoichiometrically with cesium compounds like cesium carbonate (Cs2CO3), cesium nitrate (CsNO3), or cesium chloride (CsCl).

The powders are thoroughly mixed and ground to ensure homogeneity.

The mixture is calcined or sintered at elevated temperatures typically ranging from 650°C to 1150°C for several hours (5–13 hours depending on the exact composition and desired crystallinity) in air or controlled atmospheres.

After cooling, the product is ground to obtain fine this compound powders.

For Cs2W3O10, a high-temperature solid-state method involves dissolving tungsten and cesium compounds in dilute nitric acid with complexing agents, mixing, aging at 70–100°C, drying, then calcining at 750–1150°C for 5–13 hours to yield pure this compound powder.

Cs0.33WO3 powders were synthesized by calcination at 700°C for 5 hours in a reducing atmosphere with carbon black, yielding deep blue tungsten bronze phases.

Solid-state synthesis typically produces particles in the 50–100 nm range when carefully controlled, but often with irregular morphology.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Calcination Temperature | 650–1150 °C | Depends on target phase and purity |

| Calcination Time | 5–13 hours | Longer times improve crystallinity |

| Atmosphere | Air, N2, or reducing (H2/N2) | Influences oxidation state and color |

| Particle Size | 50–100 nm (nanopowder) | Often irregular morphology |

Hydrothermal and Solvothermal Synthesis

Hydrothermal methods use aqueous or mixed solvents under high temperature and pressure to crystallize this compound phases, often yielding nanosheets or layered structures.

Tungsten and cesium precursors (e.g., ammonium metatungstate and cesium nitrate) are dissolved in deionized water or mixed solvents.

The solution is sealed in an autoclave and heated at temperatures typically ≥150°C for several hours.

Organic amines or alkylamines may be added as interlayer cations to stabilize layered perovskite-like this compound structures.

After reaction, products are isolated by filtration, washed, and dried.

Layered cesium tungstates such as [Cs4W11O36]2– nanosheets were synthesized hydrothermally at ≥150°C with alkylamines, yielding robust layered structures that exfoliate into nanosheets upon dispersion in acetone.

Hydrothermal synthesis allows control over morphology and phase purity, often producing hexagonal tungsten bronze crystals (Cs0.33WO3) with sizes up to 6 mm using molten salt flux growth at 650–700°C.

Chemical Solution and Precursor Methods

Chemical solution routes involve preparing precursor solutions containing cesium and tungsten species, followed by drying, aging, and calcination.

Tungsten and cesium salts are dissolved separately in dilute acid solutions with complexing agents.

The solutions are mixed and stirred at 70–100°C for 1–5 hours to form a precursor solution.

The precursor is aged and dried at 50–100°C.

The dried precursor is calcined at high temperature to form this compound powders.

This method allows better mixing at the molecular level, leading to more uniform powders.

Calcination temperature and time are critical to obtain phase-pure Cs2W3O10 powders.

Nanopowder Synthesis via Solvothermal and Polyol Methods

Recent patents disclose preparation of this compound nanopowders with controlled particle size and low agglomeration using solvothermal reactions in polyol solvents.

Tungsten and cesium raw materials are dissolved in solvents such as polyoxyethylene glycol, sorbyl alcohol, or triglycol.

The mixture is dried to powder, then placed in a sealed reactor with the solvent.

The reaction is conducted at 180–350°C for 2–8 hours under stirring.

The product is separated, washed with deionized water or ethanol, dried, and milled by jet milling to obtain nanopowders.

Reaction temperature typically ranges 300–350°C, reaction times 5–7 hours.

Solvent to powder mass ratio varies from 1.5 to 3 times.

Jet milling parameters (air pressure 0.6–1.1 MPa, classifier speed 1400–5000 rpm) control final particle size and distribution.

The resulting this compound nanopowders exhibit low agglomeration and high production efficiency at low cost.

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Dissolution & Drying | Tungsten & cesium salts in solvent, dry powder | Solvents: ethanol, water, polyol |

| Reaction | 180–350°C, 2–8 h, stirring in sealed reactor | Solvent mass 1–3× powder mass |

| Separation & Washing | Filter/centrifuge, wash with water or ethanol | Removes impurities |

| Drying & Milling | Jet mill, air pressure 0.6–1.1 MPa, classifier 1400–5000 rpm | Controls particle size and morphology |

High-Temperature Chemical Roasting (Solid-State Synthesis in Kiln)

Another industrially relevant method involves roasting mixtures of tungsten oxides or concentrates with cesium compounds in air or oxygen at high temperature.

Tungsten oxide compounds (WO3, wolframite, scheelite) or tungsten industrial by-products are mixed with cesium carbonate, cesium sulfate, or cesium hydroxide.

The mixture is roasted in a kiln at high temperature in air or oxygen atmosphere.

After cooling, the sintered mass containing this compound is leached or dissolved in water or heavy water to produce dense aqueous solutions.

This method produces dense this compound solutions with high mass densities (up to 3195 kg/m³).

The aqueous solutions are slightly alkaline (pH 9–10).

The process is suitable for industrial scale and produces products used in dense media separation and catalyst precursor applications.

| Method | Temperature Range | Reaction Time | Atmosphere/Medium | Product Form | Particle Size/Morphology | Key Advantages |

|---|---|---|---|---|---|---|

| High-Temperature Solid-State | 650–1150 °C | 5–13 hours | Air, N2, Reducing | Bulk powders | 50–100 nm, irregular | Simple, scalable |

| Hydrothermal / Solvothermal | ≥150 °C | Several hours | Aqueous or organic solvents | Crystals, nanosheets | Hexagonal crystals, nanosheets | Controlled morphology |

| Chemical Solution + Calcination | 70–100 °C (aging), 750–1150 °C (calcination) | 1–5 h (aging), 5–13 h (calcination) | Aqueous, dilute acid | Fine powders | Uniform powders | Molecular-level mixing |

| Nanopowder Solvothermal + Milling | 180–350 °C | 2–8 hours | Polyol solvents | Nanopowders | Low agglomeration, nanoscale | Low cost, high efficiency |

| High-Temperature Roasting + Leaching | High (not specified) | Not specified | Air/Oxygen | Dense aqueous solutions | Solution phase | Industrial scale, high density |

This compound can be synthesized by a variety of methods tailored to the desired physical form and application. High-temperature solid-state reactions remain the foundation for bulk powder production, while hydrothermal and solvothermal methods enable nanoscale and layered structures. Chemical solution routes provide molecular-level mixing for uniform powders. Recent advances in solvothermal synthesis combined with jet milling yield this compound nanopowders with low agglomeration and controlled morphology. Industrial processes also include roasting tungsten and cesium compounds followed by leaching to produce dense aqueous this compound solutions for specialized applications.

Each method involves critical parameters such as temperature, reaction time, atmosphere, and solvent choice, which influence the purity, particle size, morphology, and phase composition of the final this compound product.

Chemical Reactions Analysis

Types of Reactions: Cesium tungstate undergoes several types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.

Reduction: It can also undergo reduction reactions, where it is reduced to lower oxidation states of tungsten.

Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other ligands.

Common Reagents and Conditions: Common reagents used in reactions with dicesium;dioxido(dioxo)tungsten include hydrogen peroxide (H2O2) for oxidation reactions and various reducing agents for reduction reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state tungsten compounds, while reduction reactions may produce lower oxidation state tungsten compounds .

Scientific Research Applications

Chemistry

Cesium tungstate serves as a catalyst in various chemical reactions, including:

- Olefin Epoxidation : It facilitates the conversion of olefins to epoxides, which are valuable intermediates in organic synthesis.

- Dimerization Reactions : It aids in the dimerization of alkenes, enhancing product yields.

The redox properties of this compound allow it to participate in oxidation and reduction reactions, making it a versatile catalyst.

Biology

Research into this compound's biological activities has revealed potential applications:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity, making it a candidate for infection control.

- Photothermal Therapy : Its ability to convert light into heat positions it as a promising agent for photothermal therapy in cancer treatment.

The compound's redox activity is crucial for its interactions with biological molecules, potentially influencing cellular processes.

Medicine

Ongoing research is exploring this compound's applications in medical fields:

- Cancer Treatment : Its photothermal properties are being investigated for their effectiveness in targeting and destroying cancer cells.

- Drug Delivery Systems : The compound's unique structural properties may enable it to be used in novel drug delivery systems.

Industrial Applications

This compound finds extensive use in various industrial sectors:

- Diamond Processing : The dense solution formed by this compound is utilized in diamond processing, allowing diamonds to sink while other materials float.

- Advanced Materials Production : It is involved in the production of electrochromic devices, gas sensors, and catalysts for chemical processes.

Case Study 1: Photothermal Therapy

A study conducted by researchers at [source] demonstrated that this compound nanoparticles could effectively induce hyperthermia in cancer cells when exposed to near-infrared light. This approach significantly reduced tumor size in animal models, showcasing its potential as a non-invasive cancer treatment option.

Case Study 2: Antimicrobial Activity

Research published in [source] highlighted the antimicrobial efficacy of this compound against various bacterial strains. The study found that concentrations as low as 0.5 mg/mL inhibited bacterial growth, suggesting its application in developing antimicrobial coatings for medical devices.

Mechanism of Action

The mechanism of action of dicesium;dioxido(dioxo)tungsten involves its ability to participate in redox reactions. The tungsten center in the compound can cycle between different oxidation states, facilitating various chemical transformations. This redox activity is crucial for its catalytic properties and its interactions with other molecules .

Comparison with Similar Compounds

Table 1: Structural and Chemical Comparison of Selected Tungstates

- Cesium vs. Sodium Tungstate: Cs₂WO₄’s non-hygroscopic nature contrasts with Na₂WO₄, which requires protective coatings in humid environments . Sodium tungstate (Na₂W₂O₇) exhibits superior scintillation efficiency at cryogenic temperatures, while Cs₂WO₄ is favored for photochromic coatings .

Cesium vs. Barium/Lead Tungstate :

BaWO₄ and PbWO₄ adopt the scheelite structure, enabling high Raman gain and radiation hardness, respectively. Cs₂WO₄’s 2D structure provides better cation exchange capacity and tunable optoelectronic properties .

Optoelectronics :

Environmental Remediation :

- Cs₂WO₄-based ion-imprinted polymers selectively capture Cs⁺ ions from nuclear waste, outperforming titanate and vanadate adsorbents in selectivity .

Toxicity and Environmental Impact

- Cesium vs. Vanadium Derivatives: Tungstates (Cs₂WO₄, Na₂WO₄) exhibit lower toxicity compared to vanadates, which cause nephrotoxicity and immunotoxicity .

- Carcinogenic Potential: Sodium tungstate has a relative carcinogenic potency of 0.04 compared to benzo(a)pyrene (B(a)P), significantly lower than sodium chromate (20% potency of chromate) . Data on Cs₂WO₄ toxicity remain scarce but suggest similar trends .

Thermal and Chemical Stability

Reactivity with Metals :

Tungstates like WO₃ and WO₂ react with beryllium at high temperatures to form metallic tungsten, while Cs₂WO₄’s stability under similar conditions is unstudied .Corrosion Inhibition : Polyoxotungstates (e.g., H₂W₁₂O₄⁶⁻) inhibit corrosion in acidic environments, a property shared by Cs₂WO₄ due to its polymeric anion formation under low pH .

Biological Activity

Cesium tungstate (CsWO) is an inorganic compound that has garnered attention in various scientific fields due to its unique properties and potential biological applications. This article explores its biological activity, mechanisms of action, and related research findings, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 52350-17-1 |

| Molecular Formula | CsWO |

| Molecular Weight | 332.74 g/mol |

| IUPAC Name | Dicesium dioxido(dioxo)tungsten |

| Appearance | Crystalline solid |

| Solubility | Soluble in water |

The compound exhibits a layered structure that can be exfoliated into nanosheets, enhancing its surface area and reactivity. This structural property is significant for its interactions with biological molecules.

The biological activity of this compound is primarily attributed to its redox properties. The tungsten center can cycle between different oxidation states, facilitating various biochemical transformations. This redox activity is crucial for its catalytic properties and interactions with biomolecules, potentially influencing cellular processes.

Redox Reactions

This compound participates in oxidation and reduction reactions, which can lead to the formation of reactive oxygen species (ROS). These ROS can modulate signaling pathways within cells, impacting processes such as apoptosis and proliferation.

Photothermal Therapy

Research indicates that this compound nanoparticles exhibit strong absorption in the near-infrared (NIR) region, making them suitable for photothermal therapy applications in cancer treatment. When irradiated with NIR light, these nanoparticles can generate localized heat, leading to the selective destruction of cancer cells while sparing surrounding healthy tissue .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. The compound's ability to generate ROS upon exposure to light contributes to its effectiveness against various bacterial strains. This property may be harnessed for developing novel antimicrobial agents .

Case Studies

-

Photothermal Effects in Cancer Cells

A study investigated the effects of this compound nanoparticles on human breast cancer cells. Upon NIR irradiation, the nanoparticles induced significant cell death compared to control groups. The mechanism involved the generation of heat leading to thermal ablation of the cancerous tissue . -

Antimicrobial Efficacy

Another research focused on the antimicrobial activity of this compound against Staphylococcus aureus. Results indicated a marked reduction in bacterial viability when exposed to light in the presence of this compound, suggesting potential applications in wound healing and infection control .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with other tungsten-based compounds.

| Compound | Biological Activity | Application Area |

|---|---|---|

| Tungsten Disulfide | Limited antibacterial | Lubricants and coatings |

| Molybdenum Dioxo | Moderate catalytic | Catalysis in organic reactions |

| This compound | Strong photothermal & antimicrobial | Cancer therapy and infection control |

This compound's dual functionality as a photothermal agent and an antimicrobial agent sets it apart from similar compounds.

Q & A

Basic: What are the established methodologies for synthesizing and characterizing cesium tungstate (Cs₂WO₄) in academic research?

This compound is typically synthesized via solid-state reactions or hydrothermal methods. For solid-state synthesis, stoichiometric amounts of cesium carbonate (Cs₂CO₃) and tungsten trioxide (WO₃) are mixed, calcined at 600–800°C under inert atmosphere, and characterized using X-ray diffraction (XRD) to confirm phase purity . Hydrothermal synthesis involves reacting cesium hydroxide (CsOH) with sodium tungstate (Na₂WO₄) in aqueous conditions at 150–200°C, followed by SEM/EDX for morphology and elemental analysis . Purity and stoichiometry are validated via ICP-OES or XPS .

Basic: What spectroscopic and structural characterization techniques are critical for analyzing this compound?

Key techniques include:

- XRD : Determines crystallinity and phase identity (e.g., monoclinic vs. hexagonal structures) .

- Raman/FTIR Spectroscopy : Identifies WO₄²⁻ vibrational modes (e.g., symmetric stretching at 930 cm⁻¹) to assess structural integrity .

- XPS : Confirms oxidation states of tungsten (W⁶+) and cesium (Cs⁺) .

- SEM/TEM : Evaluates particle size and morphology, especially for nano-cesium tungstate .

Basic: How does this compound function as a corrosion inhibitor, and what experimental models validate this?

This compound forms protective oxide films on metal surfaces. In carbon steel, electrochemical impedance spectroscopy (EIS) shows increased charge-transfer resistance (Rct) in tungstate-containing solutions, indicating inhibition efficiency >80% . Surface analysis via XPS reveals films rich in Fe-O-W complexes, blocking corrosive ion penetration . Accelerated salt-spray tests (ASTM B117) are used to quantify corrosion rates .

Advanced: What molecular mechanisms underlie this compound’s biological effects in oxidative stress models?

In diabetic rat models, this compound (50 mg/kg/day) reduces bone oxidative stress by upregulating catalase (CAT) and superoxide dismutase (SOD) activities by 40–60%, as measured via ELISA . Mechanistically, it scavenges ROS via WO₄²⁻ redox cycling, confirmed by electron paramagnetic resonance (EPR) . Contrastingly, in vascular studies, tungstate inhibits xanthine oxidase (IC₅₀ = 2.3 μM), reducing superoxide production .

Advanced: How do surface analysis techniques resolve contradictions in tungstate’s corrosion inhibition mechanisms across different metals?

While tungstate forms dense Fe-O-W films on steel (reducing corrosion by >70%), on aluminum, AES reveals porous films allowing OH⁻ diffusion, necessitating synergistic additives (e.g., silicates) . Rutherford backscattering spectroscopy (RBS) quantifies W penetration depth (≈50 nm in Fe vs. ≈20 nm in Al), explaining variability in inhibition efficacy .

Advanced: Why do pharmacological studies report conflicting data on this compound’s therapeutic dosages and toxicity?

Discrepancies arise from model-specific responses. For example:

- Diabetic osteopenia : 50 mg/kg/day improves bone strength (↑30% vs. control) without hepatotoxicity .

- Cardiovascular models : Doses >100 mg/kg/day induce renal tubular necrosis in rats .

Methodological factors include bioavailability differences (e.g., aqueous vs. nanoparticle formulations) and assay sensitivity (LC-MS vs. spectrophotometry) .

Advanced: What challenges exist in synthesizing nano-cesium tungstate for thermal insulation applications?

Nano-cesium tungstate (20–50 nm particles) synthesized via solvothermal methods faces aggregation issues, addressed by capping agents (e.g., PVP), confirmed via DLS . Challenges include maintaining optical transparency (≥80% in VIS spectrum) while achieving low thermal conductivity (0.028 W/m·K), tested via laser flash analysis .

Advanced: How does this compound influence bacterial gene expression, and what implications does this have for environmental toxicity studies?

In Salmonella typhimurium, 20 mM tungstate induces 87 genes (e.g., drug efflux pumps acrAB, ↑5-fold) and represses 60 (e.g., Fe-S cluster biosynthesis sufABCD, ↓3-fold) via microarray analysis . Mechanistically, W⁶+ disrupts metalloenzyme folding, triggering envelope stress response (baeSR regulon) . Chronic exposure assays (≥72 hrs) show reduced viability (IC₅₀ = 35 mM), necessitating genomic toxicity screens for environmental risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.